molecular formula C17H15NO4S2 B2373182 N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922930-13-0

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2373182
CAS No.: 922930-13-0
M. Wt: 361.43
InChI Key: LEBPDCMRFKFVNJ-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(benzo[b]thiophen-5-yl)ethanone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.

    Sulfonylation: The sulfonylacetamide moiety is introduced through a sulfonylation reaction using a sulfonyl chloride derivative and a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydride

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiol derivatives

    Substitution Products: Alkylated or arylated derivatives

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with other benzothiophene derivatives, such as:

    N-(4-Methoxyphenyl)benzo[b]thiophen-5-amine: Similar structure but lacks the sulfonylacetamide moiety, resulting in different chemical properties and biological activities.

    Benzothiophene-2-carboxamide: Another benzothiophene derivative with a carboxamide group, used in different applications due to its distinct reactivity.

The uniqueness of this compound lies in its combination of the benzothiophene core, methoxyphenyl group, and sulfonylacetamide moiety, which confer specific chemical and biological properties that are valuable in various fields of research and industry.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-22-14-3-5-15(6-4-14)24(20,21)11-17(19)18-13-2-7-16-12(10-13)8-9-23-16/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBPDCMRFKFVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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